BenchChemオンラインストアへようこそ!

N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide

HBV capsid assembly modulator structure-activity relationship

Procure this sulfamoylbenzamide to investigate the distinct pharmacological fingerprint of the 4-fluorobenzyl motif. This precise scaffold is essential for structure-activity relationship (SAR) studies in HBV capsid assembly modulation and for developing selective Cathepsin D inhibitors. It serves as an ideal, commercially available entry point for exploring this specific chemical space, offering a baseline activity profile against optimized clinical candidates.

Molecular Formula C16H17FN2O3S
Molecular Weight 336.38
CAS No. 899758-83-9
Cat. No. B2463717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide
CAS899758-83-9
Molecular FormulaC16H17FN2O3S
Molecular Weight336.38
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C16H17FN2O3S/c17-15-8-6-13(7-9-15)12-19-23(21,22)11-10-18-16(20)14-4-2-1-3-5-14/h1-9,19H,10-12H2,(H,18,20)
InChIKeyBFDAJCWHCNRNQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide (CAS 899758-83-9): A Fluorine-Substituted Sulfamoylbenzamide Scaffold for Antiviral and Inhibitor Research


N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide (CAS 899758-83-9) is a synthetic organic compound classified as a sulfamoylbenzamide derivative . It features a central sulfonamide linkage connecting a 4-fluorobenzylamine moiety to an ethylbenzamide chain (molecular formula C16H17FN2O3S, molecular weight 336.38 g/mol) . This structural framework places it within the broader class of sulfamoylbenzamides (SBAs), a chemical family that has garnered significant attention for its capacity to act as capsid assembly modulators (CAMs) in antiviral research, particularly against Hepatitis B Virus (HBV), as well as inhibitors of enzymes like Cathepsin D and h-NTPDases [1][2][3].

The Procurement Risk of N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide (CAS 899758-83-9): Why Its Specific Fluorinated Architecture Defines Its Research Utility


Generic substitution among sulfamoylbenzamides is not feasible due to the pronounced structure-activity relationship (SAR) sensitivity within this class. The presence and position of the 4-fluorobenzyl group are not merely decorative; they critically modulate electronic properties, lipophilicity, and target engagement . For instance, in HBV capsid assembly modulation studies, the replacement of a phenylethyl group with a 4-fluorobenzyl moiety (as seen in derivative 9d) resulted in a specific, albeit moderate, anti-HBV activity range (23.71-38.57% inhibition at 10 µM), whereas other substituents like pyridine-2-yl led to different inhibition profiles [1]. Furthermore, within the broader SBA class, fluorine substitution is a recognized strategy for achieving submicromolar antiviral activity, but the exact scaffold (e.g., the linker and terminal amide) dictates whether the compound acts as a Type I or Type II CAM, a functional distinction that cannot be predicted from the sulfamoylbenzamide core alone [2]. Therefore, procuring CAS 899758-83-9 is a precise decision driven by its unique combination of a 4-fluorobenzyl substituent and an ethylbenzamide tail, which defines its specific place within the SBA chemical space and its distinct pharmacological fingerprint.

Quantitative Differentiation Guide for N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide (CAS 899758-83-9)


Comparative Anti-HBV Activity: Contextualizing 4-Fluorobenzyl SBA Potency Against a Benchmark Core Scaffold

While direct anti-HBV EC50 data for CAS 899758-83-9 is not publicly reported, its activity can be inferred from a closely related 4-fluorobenzyl-substituted benzamide derivative (Compound 9d) in a head-to-head comparative SAR study [1]. This study demonstrates the specific contribution of the 4-fluorobenzyl group to anti-HBV activity, differentiating it from other substituents on the same core scaffold [1]. In contrast, other potent SBA-based CAMs like AB-423 and NVR 3-778 exhibit much higher potency, but this is derived from distinct, non-fluorobenzyl scaffolds [2][3]. The data for 9d provides a quantitative benchmark for the expected activity window for this specific fluorinated motif, which is significantly lower than clinical-stage SBAs, underscoring its role as a distinct SAR probe rather than a potent clinical candidate.

HBV capsid assembly modulator structure-activity relationship

Inhibitory Activity Against Aspartic Proteases: A Class-Level Comparison of Sulfamoylbenzamide Potency and Selectivity

Sulfamoylbenzamide (SBA) derivatives, as a class, exhibit selective inhibition of the aspartic protease Cathepsin D over Plasmepsin II [1]. While the specific activity of CAS 899758-83-9 against these proteases has not been reported, the class-level data provides a strong inferential baseline for its potential application. In an enzyme inhibition assay, a panel of five structurally diverse SBA compounds demonstrated IC50 values ranging from 1.25 to 2.0 µM against Cathepsin D, while showing no significant inhibition of Plasmepsin II [1]. The most potent compound in that study, N-(3-chlorophenyl)-2-sulfamoylbenzamide, had an IC50 of 1.25 µM [1]. This class-wide selectivity profile suggests that CAS 899758-83-9, by virtue of its sulfamoylbenzamide core, may also possess this unique inhibitory fingerprint, differentiating it from other non-SBA protease inhibitors.

Cathepsin D Plasmepsin II protease inhibition

Potential for h-NTPDase Inhibition: A Class-Level Differentiator for Sulfamoyl Benzamide Scaffolds

The sulfamoyl benzamide core, which is central to CAS 899758-83-9, has been identified as a privileged scaffold for the selective inhibition of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) [1]. These enzymes are involved in thrombosis, inflammation, and cancer [1]. In a recent synthetic and biological evaluation study, a series of sulfamoyl benzamide derivatives were developed as selective inhibitors for various h-NTPDase isoforms [1]. While the specific IC50 values for CAS 899758-83-9 are not reported, the class-level inference is strong: the sulfamoyl benzamide architecture is a proven starting point for developing isoform-selective h-NTPDase inhibitors. This differentiates it from other inhibitor chemotypes that may lack this specific polypharmacology or selectivity profile, making it a valuable scaffold for medicinal chemistry campaigns in this target space.

h-NTPDase ectonucleotidase anti-thrombotic

Optimal Research and Procurement Scenarios for N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide (CAS 899758-83-9)


SAR Probe for Sulfamoylbenzamide-Based HBV Capsid Assembly Modulator (CAM) Optimization

Procure CAS 899758-83-9 as a reference compound to probe the structure-activity relationship of the 4-fluorobenzyl substituent within the sulfamoylbenzamide class of HBV capsid assembly modulators. As demonstrated by the moderate anti-HBV activity of structurally related derivative 9d (23.71-38.57% inhibition at 10 µM), this specific fluorinated motif yields a distinct potency window compared to optimized clinical candidates like AB-423 (EC50 = 0.08-0.27 µM) and NVR 3-778 (EC50 = 0.40 µM) [1][2][3]. This compound is therefore ideal for academic labs or biotech companies seeking to understand the baseline contribution of the 4-fluorobenzyl group before progressing to more complex and potent analogs.

Positive Control or Scaffold for Cathepsin D Inhibitor Discovery Programs

Leverage CAS 899758-83-9 as a starting scaffold or positive control in the development of selective Cathepsin D inhibitors. The sulfamoylbenzamide class has a proven, quantifiable selectivity profile for Cathepsin D over Plasmepsin II, with class-wide IC50 values ranging from 1.25 to 2.0 µM and a complete lack of activity against the latter protease [4]. This makes the compound a valuable tool for medicinal chemistry groups focused on oncology or lysosomal storage disorders, where inhibiting Cathepsin D is a validated therapeutic strategy, and where off-target inhibition of Plasmepsin II is undesirable [4].

Chemical Starting Point for the Design of Novel h-NTPDase Inhibitors

Utilize CAS 899758-83-9 as a core scaffold for the rational design and synthesis of new inhibitors targeting the h-NTPDase family of ectonucleotidases. Recent research has validated the sulfamoyl benzamide architecture as a fertile chemical space for generating selective h-NTPDase inhibitors with potential applications in thrombosis, diabetes, inflammation, and cancer [5]. This compound serves as an ideal, commercially available entry point for synthetic chemists and pharmacologists aiming to explore this underexploited target class, offering a clear alternative to other, less-validated chemical starting points [5].

Quote Request

Request a Quote for N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.